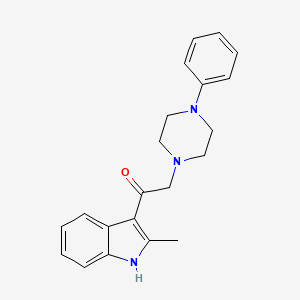
N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide, also known as FIIN-3, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are a family of receptor tyrosine kinases that play important roles in cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in various diseases, including cancer, skeletal disorders, and developmental disorders. FIIN-3 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven diseases.
Mécanisme D'action
N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide inhibits FGFR tyrosine kinases by binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation of downstream signaling molecules. This leads to inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have selective activity against FGFRs, with minimal off-target effects on other kinases. In cancer cell lines, this compound has been shown to inhibit FGFR-mediated signaling pathways, including the MAPK and PI3K/AKT pathways. In skeletal disorders, this compound has been shown to promote osteoblast differentiation and mineralization, while inhibiting osteoclast differentiation and bone resorption.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide has several advantages as a research tool, including its high potency and selectivity for FGFRs, and its ability to inhibit both wild-type and mutant forms of FGFRs. However, this compound has some limitations, including its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in other diseases beyond cancer and skeletal disorders, such as developmental disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on FGFR signaling pathways and to identify potential biomarkers of response to this compound therapy.
Méthodes De Synthèse
N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide can be synthesized using a multi-step procedure involving the coupling of 3-fluoroaniline with isobutyryl chloride, followed by the condensation of the resulting intermediate with 4-aminobenzamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide has been extensively studied in preclinical models of cancer and skeletal disorders. In cancer, this compound has shown potent antitumor activity against various FGFR-driven cancer cell lines, including lung, breast, and bladder cancer. In skeletal disorders, this compound has been shown to promote bone formation and improve bone density in animal models of osteoporosis and bone fractures.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11(2)16(21)19-14-8-6-12(7-9-14)17(22)20-15-5-3-4-13(18)10-15/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPKVEBDBGOZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)



![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)






![1-[3-(2-furyl)acryloyl]-4-phenylpiperazine](/img/structure/B5708621.png)